3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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Overview
Description
3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound that features a tetrazole ring attached to a benzoic acid moiety
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit potent inhibitory activities against certain cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways involved in cell proliferation and apoptosis .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid. One common method involves the reaction of an appropriate benzoic acid derivative with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives.
Scientific Research Applications
3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid: This compound has a triazole ring instead of a tetrazole ring and exhibits different chemical reactivity and biological activity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another similar compound with a triazole ring, used in the synthesis of various bioactive molecules.
Uniqueness
3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity compared to triazole-containing compounds. The tetrazole ring’s ability to participate in a wide range of chemical reactions makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
3-(5-aminotetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-8-10-11-12-13(8)6-3-1-2-5(4-6)7(14)15/h1-4H,(H,14,15)(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTIQHFZLUPOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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